molecular formula C12H11NO3S B6283294 5-(4-methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid CAS No. 1007874-46-5

5-(4-methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid

Cat. No. B6283294
CAS RN: 1007874-46-5
M. Wt: 249.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid (MTTCA) is a synthetic organic compound with a wide range of applications in the field of medicinal chemistry. It is a carboxylic acid and is used in the synthesis of several drugs and pharmaceuticals. MTTCA is an important intermediate in the synthesis of drugs such as the antifungal agent fluconazole and the anti-inflammatory drug ibuprofen. It is also used in the synthesis of various other compounds including anticonvulsants, antibiotics, and antihistamines.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, 4-Methoxyphenol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(4-methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid involves the synthesis of the thiazole ring followed by the introduction of the carboxylic acid group and the methoxyphenyl group.", "Starting Materials": [ "2-methyl-4-nitrothiazole", "4-methoxybenzylamine", "Sodium hydride", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Reduction of 2-methyl-4-nitrothiazole with sodium hydride to form 2-methyl-4-aminothiazole", "Step 2: Protection of the amino group with 4-methoxybenzylamine to form 2-methyl-4-(4-methoxybenzylamino)thiazole", "Step 3: Bromination of 2-methyl-4-(4-methoxybenzylamino)thiazole with bromoacetic acid to form 2-methyl-4-(4-methoxybenzylamino)-5-bromoacetylthiazole", "Step 4: Hydrolysis of the ester group with sodium hydroxide to form 2-methyl-4-(4-methoxybenzylamino)-5-carboxymethylthiazole", "Step 5: Acidification of the reaction mixture with hydrochloric acid to form 2-methyl-4-(4-methoxybenzylamino)-5-carboxymethylthiazole hydrochloride", "Step 6: Cyclization of the thiazole ring with sodium hydroxide to form 5-(4-methoxybenzyl)-2-methyl-1,3-thiazole-4-carboxylic acid", "Step 7: Removal of the protecting group with sodium hydroxide to form 5-(4-methoxyphenyl)-2-methyl-1,3-thiazole-4-carboxylic acid", "Step 8: Purification of the product with ethyl acetate and water to obtain the final product" ] }

CAS RN

1007874-46-5

Molecular Formula

C12H11NO3S

Molecular Weight

249.3

Purity

0

Origin of Product

United States

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